1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRMACLVNRCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the chromenyl-thiazole intermediate: This step involves the reaction of 2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the chromenyl-thiazole intermediate.
Coupling with thiophenyl isocyanate: The chromenyl-thiazole intermediate is then reacted with thiophen-2-yl isocyanate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromenyl moiety can be reduced to form dihydro derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the chromenyl moiety.
Substitution: Halogenated or nitro-substituted derivatives of the thiazole ring.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing thiazole and chromen moieties exhibit promising antiviral properties. For instance, derivatives similar to 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea have shown efficacy against viral infections. A study highlighted that certain thiazole derivatives demonstrated superior antiviral activity compared to standard treatments like ribavirin, with effective concentrations (EC50) ranging from 0.20 to 0.35 μM in cellular assays .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research involving molecular docking studies has revealed that similar thiazole derivatives bind effectively to key cancer-related proteins, such as VEGFR-2, showing comparable binding affinities to established anticancer drugs like Sorafenib . The cytotoxicity of these compounds was assessed using MTT assays on human breast cancer cell lines (MCF-7), indicating significant inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
In addition to antiviral and anticancer properties, the compound's derivatives have been investigated for their antimicrobial activities. Thiazole-based compounds have shown effectiveness against various bacterial strains, suggesting their potential utility in developing new antibiotics . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance antibacterial potency.
Agricultural Applications
The compound's derivatives are being explored for their applications in agriculture as plant growth regulators or pesticides. Research has pointed out that certain thiazole derivatives exhibit herbicidal activity, potentially offering environmentally friendly alternatives to conventional herbicides . The mechanism of action often involves disrupting metabolic pathways in target plants.
Synthesis and Characterization
The synthesis of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multicomponent reactions that yield high purity and yield rates. Techniques such as NMR spectroscopy and mass spectrometry are employed for structural elucidation and characterization of synthesized compounds .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenyl and thiazolyl moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the urea-linked substituents, thiazole modifications, or coumarin replacements. Below is a detailed comparison:
Coumarin-Thiazole-Urea Derivatives
- SC4 (1-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-3-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)urea)
- Structural Difference : Replaces the thiophen-2-yl group with a methoxy-tetrahydroacridin moiety.
- Activity : Exhibits moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 37.09 µM) but lower selectivity (0.85) compared to SC10, a butyrylcholinesterase (BuChE) inhibitor (IC₅₀ = 5.89 µM) .
- Key Insight : The tetrahydroacridin group enhances cholinesterase affinity, while the thiophen-2-yl substitution in the target compound may alter selectivity toward other enzyme targets.
Thiophene-Thiazole-Urea Derivatives
- TTU6–TTU9 Series Structural Features: Retain the thiophen-2-yl-thiazole-urea backbone but lack the coumarin moiety. Examples include TTU6 (4-cyanophenyl substituent) and TTU7 (4-trifluoromethoxyphenyl). Physicochemical Data: High yields (72–87%) and melting points (199–277°C), suggesting thermal stability. The absence of coumarin may reduce steric hindrance, improving synthetic accessibility . Activity: Not explicitly reported, but analogous urea-thiazole compounds often target kinases or microbial enzymes .
Benzamido-Phenyl-Urea Derivatives
- 1-(4-(Benzamido)phenyl)-3-(thiazol-2-yl)urea ()
- Structural Difference : Substitutes the coumarin-thiazole unit with a benzamido-phenyl group.
- Activity : Tested against renal (A-498) and breast (MCF-7) cancer cell lines, showing variable IC₅₀ values. The coumarin-thiophene hybrid may exhibit enhanced DNA intercalation or topoisomerase inhibition compared to benzamido derivatives .
Piperazine-Linked Thiazole-Urea Derivatives
- Compounds 11a–11o () Structural Features: Incorporate a piperazine-hydrazinyl-oxoethyl side chain on the thiazole ring. The target compound’s coumarin moiety may offer π-π stacking advantages in receptor binding .
Enzyme Inhibition
- Cholinesterase Inhibition : SC4’s AChE activity highlights the importance of electron-rich aromatic systems (e.g., coumarin) for enzyme interaction. The thiophen-2-yl group in the target compound may reduce AChE affinity but improve selectivity for other targets like kinases or oxidases .
- FabK Inhibition : In , urea-thiazole derivatives with bromophenyl-imidazole groups show potent FabK inhibition (IC₅₀ = 0.10–0.24 µM). The coumarin-thiophene hybrid’s larger planar structure may hinder binding to FabK’s active site compared to smaller imidazole analogs .
Anticancer Potential
- Coumarin derivatives (e.g., SC4) and benzamido-phenyl-urea compounds () demonstrate moderate anticancer activity. The target compound’s thiophene group could enhance redox activity, promoting reactive oxygen species (ROS)-mediated apoptosis in cancer cells .
Biological Activity
The compound 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2H-chromen-3-one derivatives with thiazole and thiophene moieties. The general synthetic pathway includes:
- Formation of Thiazole : The initial step involves the preparation of thiazole derivatives through cyclization reactions.
- Urea Formation : The thiazole compound is then reacted with isocyanates to form the urea linkage.
- Final Product : Subsequent purification yields the target compound, which can be characterized using spectroscopic methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various urea derivatives, including those similar to 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea . For instance, compounds featuring thiophene and thiazole rings have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 25 µM against drug-resistant strains .
Anticancer Activity
The antiproliferative effects of related compounds have been evaluated in various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against human colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) cell lines. In vitro studies reported IC50 values ranging from 5.16 to 20 µM, indicating a potent anticancer effect compared to standard treatments like etoposide .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Many derivatives inhibit critical enzymes involved in cancer cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and mTOR pathways .
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .
- Interaction with DNA : Certain derivatives have been shown to intercalate with DNA, disrupting replication processes in cancer cells .
Case Study 1: Antitubercular Activity
A series of urea derivatives were synthesized and tested for their antitubercular activity against Mtb H37Rv using the Microplate Alamar Blue Assay (MABA). The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, with some compounds achieving over 60% inhibition against InhA at concentrations as low as 50 µM .
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| TTU1 | 25 | 62 |
| TTU2 | 50 | 43 |
| TTU3 | >200 | 28 |
Case Study 2: Anticancer Efficacy
In a comparative study evaluating antiproliferative activities across various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations. Notably, it was less toxic towards normal cells compared to cancerous ones, highlighting its potential for therapeutic use .
Q & A
Q. What are the established synthetic routes for 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclocondensation of coumarin-derived chalcones with thiosemicarbazide under reflux conditions .
- Step 2: Coupling the thiazole intermediate with thiophene-2-isocyanate using a urea-forming reaction in solvents like dichloromethane or acetonitrile. Triethylamine is often added to neutralize HCl byproducts .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
Q. How is the compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- Spectroscopy:
- IR: Identify urea C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
- NMR: H/C NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.45 for related analogs) .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure using SHELXL software .
Q. What initial biological screening assays are recommended?
Methodological Answer:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with GI₅₀ values calculated via dose-response curves .
- Antimicrobial Activity: Broth microdilution method (CLSI guidelines) for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition: Fluorescence-based assays targeting α-glucosidase or tyrosine kinase .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve lipophilicity and target binding .
- Replace thiophen-2-yl with pyridinyl moieties to enhance π-π stacking with enzyme active sites .
- Synthetic Validation: Optimize yields using microwave-assisted synthesis (e.g., 30% higher yields in 2 hours vs. 6 hours for conventional methods) .
Q. How to resolve contradictory bioactivity data across assays?
Methodological Answer:
- Assay Replication: Repeat experiments with standardized protocols (e.g., same cell passage number, culture conditions) .
- Orthogonal Assays: Cross-validate using alternative methods (e.g., ATP-based viability assays alongside MTT) .
- Data Normalization: Use internal controls (e.g., doxorubicin as a reference in anticancer assays) to minimize inter-experimental variability .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase (PDB ID: 1XSI). Focus on hydrogen bonds between the urea group and catalytic residues (e.g., Asp349) .
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
Q. How to optimize purity and yield in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
